2,3-Dimethylpyridine 1-oxide
Overview
Description
2,3-Dimethylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxide. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Scientific Research Applications
2,3-Dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine 1-oxide can be synthesized through the oxidation of 2,3-dimethylpyridine. One common method involves the use of ruthenium (III) chloride trihydrate as a catalyst and oxygen as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for about 8 hours. After the reaction is complete, the catalyst is filtered out, and the product is purified using column chromatography .
Another method involves the use of tungsten trioxide supported on titanium dioxide and hydrogen peroxide as the oxidizing agent. This reaction is carried out at 30°C for 20 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar catalysts and oxidizing agents as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form other derivatives.
Reduction: It can be reduced back to 2,3-dimethylpyridine.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction will yield 2,3-dimethylpyridine.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxygen atom in the N-oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
2,3-Dimethylpyridine 1-oxide can be compared with other similar compounds such as:
2,3-Dimethylpyridine: The parent compound without the N-oxide group.
2,6-Dimethylpyridine 1-oxide: Another N-oxide derivative with different methyl group positions.
4-Methoxy-2,3-dimethylpyridine 1-oxide: A derivative with an additional methoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLULCKKOHDCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22710-07-2 | |
Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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